molecular formula C12H20N2O6 B3105190 (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523541-76-5

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

Cat. No.: B3105190
CAS No.: 1523541-76-5
M. Wt: 288.30
InChI Key: YNSNAVAMSHBSLQ-WFGSYIHQSA-N
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Description

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNAVAMSHBSLQ-WFGSYIHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions are mild and can be optimized for various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Its structure allows for the modification of pharmacophores to enhance biological activity and selectivity.

  • Case Study : A study by Garsi et al. (2022) explored the use of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane as a scaffold for developing γ-amino acid analogs, which showed promising results in modulating receptor activity in neurological pathways .

Synthetic Intermediates

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane serves as a crucial intermediate in the synthesis of various heterocyclic compounds.

  • Example : It has been used in reactions involving N-heterocycles to create diverse derivatives with potential applications in drug discovery and materials science .

Agrochemical Applications

The compound's ability to act as a precursor for agrochemical formulations has been noted, particularly in creating herbicides and insecticides that are more effective and environmentally friendly.

  • Research Insight : The unique bicyclic structure enhances the stability and efficacy of agrochemical products, making them more viable for agricultural applications .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalSynthesis of γ-amino acid analogsGarsi et al., 2022
Organic SynthesisIntermediate for N-heterocycle derivativesZhang et al., 2014
AgrochemicalsPrecursor for eco-friendly herbicidesMSE Supplies

Mechanism of Action

The mechanism of action of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Chemical Structure and Properties

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bicyclic morpholine derivative featuring a fused oxa-aza ring system. The hemioxalate salt (oxalate:amine stoichiometry of 1:2) enhances solubility and stability compared to the free base. Key properties include:

  • Molecular formula : C₁₂H₂₀N₂O₆ (for oxalate 2:1 salt) .
  • Molecular weight : 288.30 g/mol .
  • Stereochemistry : The (1S,4S) configuration imposes conformational rigidity, critical for binding interactions in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Similarity Score Biological Activity (IC₅₀) References
This compound Bicyclic morpholine, oxalate salt 1.00 (Reference) N/A
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Larger bicyclic ring (7-membered) 0.84 Reduced potency
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane CF₃ substituent at C3 0.85 Enhanced lipophilicity
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane Aza bridge instead of oxa-aza 0.82 IC₅₀ = 77.57 µM
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane Expanded bicyclic system (8-membered) 0.78 IC₅₀ = 6.25 µM

Key Observations :

  • Ring size : Larger rings (e.g., 8-membered) improve binding affinity due to increased conformational flexibility .
  • Substituents : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability and lipophilicity .

Salt Forms and Physicochemical Properties

Salt Form Molecular Weight (g/mol) Solubility (H₂O) Stability Applications References
Hemioxalate (2:1) 288.30 High Moderate Drug intermediates
Hydrochloride 180.05 Moderate High Pharmaceutical synthesis
Oxalate (1:1) 189.17 High Low Research reagents
Hydrobromide 180.04 Low High Specialty chemicals

Key Observations :

  • Hydrochloride salts are preferred for pharmaceutical applications due to balanced solubility and stability .
  • Oxalate salts improve aqueous solubility but may compromise stability under acidic conditions .

Key Observations :

  • Zhang’s method reduces reaction time and improves atom economy .
  • Garsi’s approach enables diversification for targeted drug design .

Industrial Relevance

  • Scalability : Improved synthetic routes enable multi-gram production for drug discovery pipelines .
  • Intellectual Property: Patented derivatives highlight the compound’s utility in novel therapeutics .

Biological Activity

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused bicyclic ring system, which contributes to its reactivity and interaction with biological targets.

The compound has a molecular formula of C5H10ClNOC_5H_{10}ClNO and a molecular weight of 135.59 g/mol. Its structure consists of a bicyclic framework that incorporates both nitrogen and oxygen atoms, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight135.59 g/mol
CAS Number31560-06-2
AppearanceWhite to off-white solid
Purity≥98% (NMR)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Neuropharmacological Effects

Studies have shown that derivatives of this compound can act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, Garsi et al. (2022) demonstrated that specific derivatives could modulate receptor activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies indicate that (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane may possess antimicrobial properties. Research has highlighted its effectiveness against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

Several case studies have explored the synthesis and application of this compound in drug development:

  • Synthesis of γ-Amino Acid Analogues : Garsi et al. synthesized backbone-constrained γ-amino acid analogues using this bicyclic compound as a precursor, highlighting its versatility in creating biologically relevant molecules .
  • Antidepressant Activity : A study investigated the effects of modified (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives on animal models of depression, showing promising results in enhancing serotonin levels and improving behavioral outcomes .
  • Antimicrobial Testing : A series of tests conducted on various derivatives demonstrated significant activity against Gram-positive bacteria, suggesting the need for further exploration into its mechanism of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, and how do they compare in efficiency?

  • Answer: Two primary routes are documented:

  • Portoghese’s method involves sequential benzoylation, methyl esterification, tosylation, reduction, and hydrogenolysis, achieving an overall yield of ~70% over seven steps .
  • Improved synthesis from trans-4-hydroxy-L-proline uses Cbz protection, tosylation, borohydride reduction, and catalytic hydrogenation, achieving 86–100% yields per step with fewer intermediates .
    • Methodological Insight: The improved route reduces reaction time (e.g., 15 h for tosylation vs. 60 h in Portoghese’s method) and avoids harsh conditions (e.g., BH₃/THF), enhancing scalability .

Q. How is stereochemical purity ensured during synthesis?

  • Answer: Chiral starting materials (e.g., trans-4-hydroxy-L-proline) and stereospecific reagents (e.g., NaBH₄ for selective reduction) preserve configuration. Optical rotation ([α]²⁰D = -21.3°) and HRMS validate enantiopurity .
  • Troubleshooting Tip: Monitor intermediates via chiral HPLC if unexpected optical activity deviations occur.

Q. What purification techniques are recommended for isolating the final compound?

  • Answer: Flash column chromatography (30–50% ethyl acetate in petroleum ether) effectively separates intermediates, while catalytic hydrogenation (10% Pd/C, H₂) removes protecting groups without racemization .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydrogenolysis step in the improved synthesis?

  • Answer: Key factors include:

  • Catalyst loading: 10% Pd/C at 5–10 wt% substrate ratio.
  • Solvent choice: Methanol ensures solubility and prevents side reactions.
  • Pressure control: Atmospheric H₂ pressure avoids over-reduction .
    • Data Contradiction Note: Higher Pd/C ratios (>15%) may accelerate reaction but risk colloidal Pd formation, reducing yield.

Q. What analytical methods resolve discrepancies in intermediate characterization?

  • Answer: Combine:

  • HRMS for exact mass confirmation (e.g., m/z 234.1125 for intermediate 14 ).
  • ¹H/¹³C NMR to verify bicyclic structure and substituent integration.
  • Polarimetry to detect racemization (critical for pharmacological activity).
    • Case Study: A 5% yield drop in NaOMe-mediated deprotection (Step v, Scheme 2) was traced to incomplete methanol evaporation; rotary evaporation at ≤35°C restored yields to 86% .

Q. How does the hemioxalate salt form influence stability and bioavailability?

  • Answer: Hemioxalate formation (via oxalic acid) improves crystallinity and solubility. Stability studies (TGA/DSC) show decomposition >150°C, suitable for storage at RT. Comparative dissolution assays (e.g., phosphate buffer vs. simulated gastric fluid) can assess bioavailability .

Q. What strategies mitigate side reactions during tosylation (Step iii, Scheme 2)?

  • Answer:

  • Temperature control: Maintain 0°C during TsCl addition to suppress sulfonate ester formation.
  • Base selection: Et₃N over pyridine reduces nucleophilic interference.
  • Workup: Quench with Na₂CO₃ to hydrolyze excess TsCl .

Methodological Tables

Table 1. Key Reaction Conditions from Improved Synthesis

StepReagents/ConditionsYieldCritical Parameter
iNaOH, CbzCl, H₂O, 0°C → rt, 5 h91%pH control (9–10)
ivNaBH₄, EtOH/THF, 0°C → rt, 16 h100%Slow borohydride addition
vi10% Pd/C, H₂, MeOH, 4 h100%Catalyst activation (pre-reduced)

Table 2. Analytical Characterization Data

IntermediateHRMS (ESI-TOF+)[α]²⁰D (c, solvent)Purity (HPLC)
14234.1125 [M+H]⁺-21.3 (1.6, CHCl₃)>99%
1 (final)116.0943 [M+H]⁺-18.9 (1.0, H₂O)>98%

Research Applications

Q. What catalytic or pharmacological roles are explored for this bicyclic scaffold?

  • Answer: Derivatives of 2-azabicyclo[2.2.1]heptane are used in asymmetric organocatalysis (e.g., enantioselective aldol reactions) and as precursors to antiviral agents (e.g., abacavir analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 2
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

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